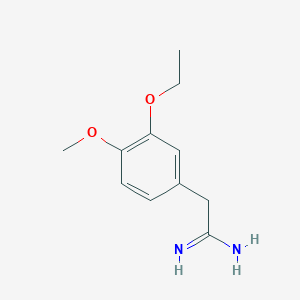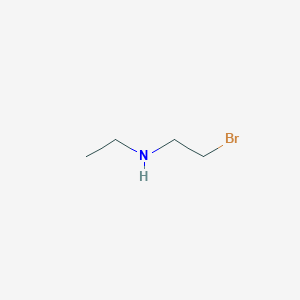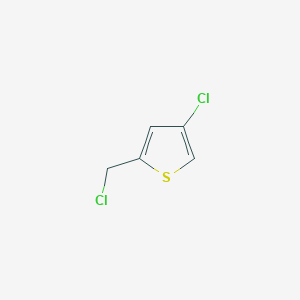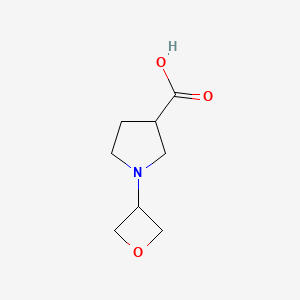
tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylsulfamoyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzylsulfamoyl group and the tert-butyl ester. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Benzylsulfamoyl Group: This step often involves sulfonation reactions using benzylsulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrrolidine ring provides conformational stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzylsulfamoyl group, which provides additional steric hindrance and electronic effects compared to its methyl, ethyl, or phenyl analogs. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H24N2O4S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-10-9-14(12-18)23(20,21)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 |
Clé InChI |
LGLABGRORRZIFZ-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


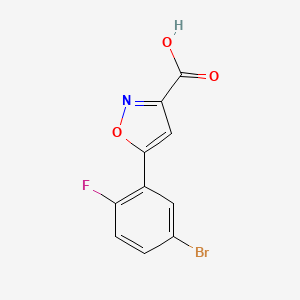
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
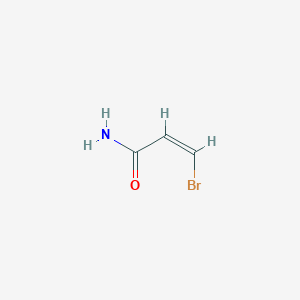

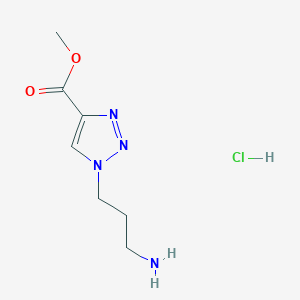
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
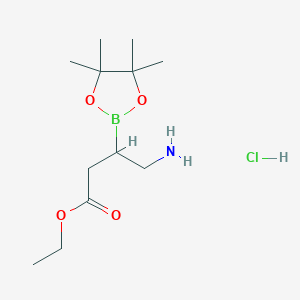
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
